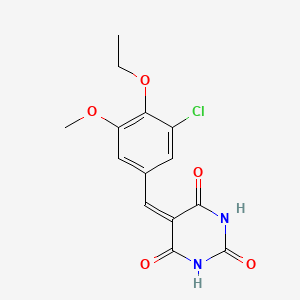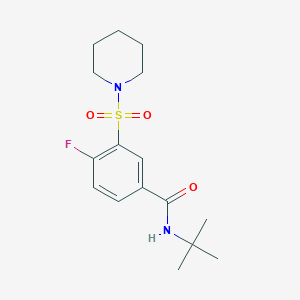![molecular formula C14H18N4OS B5108161 2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5108161.png)
2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, commonly known as ITA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ITA is a triazole-based compound that has shown promising results in various studies related to cancer, inflammation, and microbial infections.
作用機序
ITA exerts its therapeutic effects by modulating various cellular pathways. ITA inhibits the activity of enzymes such as COX-2 and MMP-9, which play a crucial role in cancer cell proliferation and invasion. ITA also inhibits the activation of various signaling pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT, which are involved in cancer cell survival and proliferation. ITA induces apoptosis in cancer cells by activating the caspase pathway. ITA also inhibits the migration and invasion of cancer cells by downregulating the expression of various genes such as MMP-2, MMP-9, and VEGF. ITA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB. ITA also inhibits the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
ITA has shown various biochemical and physiological effects in different studies. ITA has been found to increase the level of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. ITA also induces autophagy in cancer cells, which helps in the elimination of damaged proteins and organelles. ITA inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. ITA also inhibits the expression of various genes such as COX-2, iNOS, and TNF-α, which play a crucial role in the inflammatory response. ITA inhibits the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
実験室実験の利点と制限
ITA has various advantages and limitations for lab experiments. One of the advantages of ITA is its broad-spectrum activity against cancer cells, bacteria, and fungi. ITA is also relatively easy to synthesize and purify. However, ITA has some limitations for lab experiments, such as its low solubility in water and its instability in acidic conditions. ITA also has some toxicity concerns, which need to be addressed in further studies.
将来の方向性
ITA has shown promising results in various studies, and there is a need for further research to explore its full potential. Some of the future directions for ITA are discussed below.
1. Development of ITA Derivatives: ITA derivatives can be synthesized to improve its solubility and stability. ITA derivatives can also be synthesized to enhance its therapeutic activity and reduce its toxicity.
2. Combination Therapy: ITA can be used in combination with other chemotherapeutic agents to enhance its therapeutic activity. Combination therapy can also reduce the toxicity of ITA and other chemotherapeutic agents.
3. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of ITA in humans. Clinical trials can also help in determining the optimal dosage and administration route of ITA.
Conclusion:
ITA is a triazole-based compound that has shown promising results in various studies related to cancer, inflammation, and microbial infections. ITA exerts its therapeutic effects by modulating various cellular pathways. ITA has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Further research is needed to explore the full potential of ITA, and clinical trials are needed to evaluate its safety and efficacy in humans.
合成法
ITA can be synthesized by reacting 4-isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of a base. The reaction yields ITA as a white solid with a melting point of 160-162°C. The purity of ITA can be confirmed by using various analytical techniques such as NMR, IR, and Mass spectroscopy.
科学的研究の応用
ITA has shown potential therapeutic applications in various areas of research. Some of the scientific research applications of ITA are discussed below.
1. Cancer Research: ITA has shown promising results in various studies related to cancer. ITA has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. ITA induces apoptosis in cancer cells by activating the caspase pathway. ITA also inhibits the migration and invasion of cancer cells.
2. Inflammation Research: ITA has anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. ITA also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
3. Microbial Infections: ITA has shown potential antimicrobial activity against various bacteria and fungi. ITA inhibits the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ITA also inhibits the growth of fungi such as Candida albicans and Aspergillus fumigatus.
特性
IUPAC Name |
2-[[4-(2-methylpropyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10(2)8-18-13(11-6-4-3-5-7-11)16-17-14(18)20-9-12(15)19/h3-7,10H,8-9H2,1-2H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAZLSHMAWMWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)


![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)

![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)

![4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)


![isobutyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5108179.png)